![molecular formula C15H11BrN2O3S2 B2642051 N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896279-25-7](/img/structure/B2642051.png)
N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a chemical compound that has attracted the attention of researchers due to its potential applications in various scientific fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively. In
Scientific Research Applications
1. Antiarrhythmic Activity
N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide derivatives demonstrate potential in antiarrhythmic applications. A study by Ellingboe et al. (1992) explored the synthesis and Class III antiarrhythmic activity of a series of related compounds, highlighting their effectiveness in prolonging action potential duration without affecting conduction, which is vital in treating arrhythmias (Ellingboe et al., 1992).
2. Antimalarial Properties
Research conducted by Fahim and Ismael (2021) investigated the antimalarial activity of sulfonamides, including derivatives of this compound. The study highlighted their effective in vitro antimalarial properties and examined their ADMET properties, which are critical for drug development (Fahim & Ismael, 2021).
3. Cardioprotective Effects
Baumgarth, Beier, and Gericke (1997) explored benzoylguanidines, including derivatives of this compound, as inhibitors of the Na+/H+ exchanger. Their findings suggest potential use in treating acute myocardial infarction, demonstrating cardioprotective effects in both pre- and post-ischemic conditions (Baumgarth, Beier, & Gericke, 1997).
4. Photodynamic Therapy for Cancer
Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new derivatives, including those related to this compound, for use in photodynamic therapy. Their study highlights the potential of these compounds in treating cancer due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
5. Antifungal Activity
Narayana et al. (2004) investigated derivatives of this compound for their antifungal properties. Their research revealed that these compounds show promising antifungal activity, which is significant for the development of new antifungal agents (Narayana et al., 2004).
6. Antimicrobial Properties
Sych et al. (2019) extended their research on sulfonyl-substituted nitrogen-containing heterocyclic systems, including derivatives of this compound, demonstrating their antimicrobial and antifungal activities. These compounds displayed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal action against Candida albicans (Sych et al., 2019).
properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S2/c1-23(20,21)12-8-3-2-5-9(12)14(19)18-15-17-13-10(16)6-4-7-11(13)22-15/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBDOUCZNSDUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


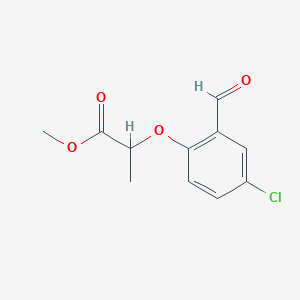
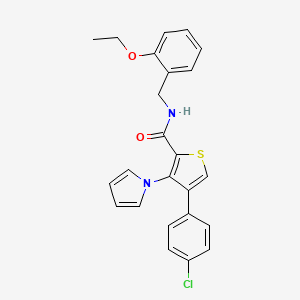
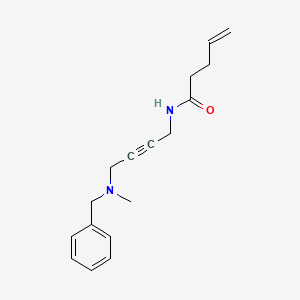
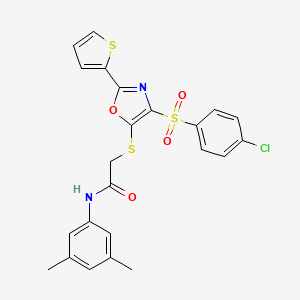
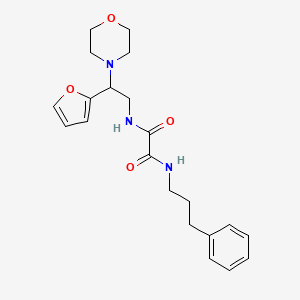
![4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2641979.png)
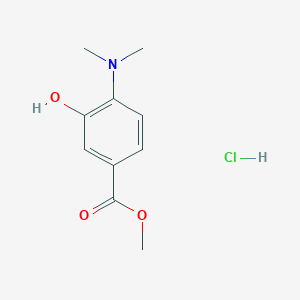

![1-(benzo[d]thiazol-2-yl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2641983.png)
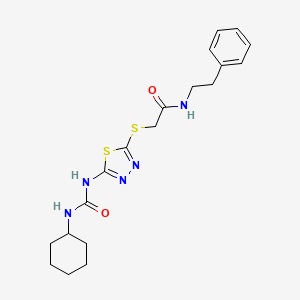
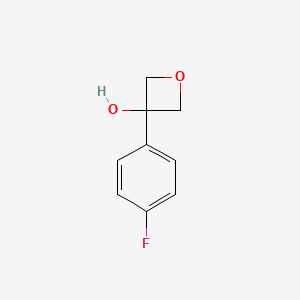
![7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2641987.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2641988.png)